molecular formula C30H26N2O5 B11945592 Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 404824-70-0

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B11945592
CAS No.: 404824-70-0
M. Wt: 494.5 g/mol
InChI Key: HPDWONAOBKIYQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of N-substituted 1,10-phenanthrolin-1-ium ylides with acetylenes or alkenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in research and development.

Properties

CAS No.

404824-70-0

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

dipropan-2-yl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C30H26N2O5/c1-17(2)36-29(34)23-22-15-14-20-13-12-19-11-8-16-31-25(19)26(20)32(22)27(24(23)30(35)37-18(3)4)28(33)21-9-6-5-7-10-21/h5-18H,1-4H3

InChI Key

HPDWONAOBKIYQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3

Origin of Product

United States

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